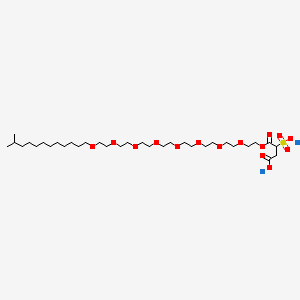
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and consumer products due to its ability to reduce surface tension and enhance the mixing of liquids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate typically involves the esterification of isotridecyl alcohol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Conducted at elevated temperatures (around 150-180°C) in the presence of an acid catalyst.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures to avoid decomposition.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product to form the disodium salt.
Industrial Production Methods
Industrial production of this compound involves continuous processes with automated control systems to ensure consistent quality. The raw materials are fed into reactors where the esterification and sulfonation reactions occur. The product is then neutralized, purified, and dried to obtain the final compound.
化学反应分析
Types of Reactions
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted sulfonates depending on the nucleophile used.
科学研究应用
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and biological assays to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, shampoos, and other personal care products for its foaming and cleaning abilities.
作用机制
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.
相似化合物的比较
Similar Compounds
- Disodium 4-dodecyl 2-sulphonatosuccinate
- Disodium lauryl sulfosuccinate
- Disodium oleyl sulfosuccinate
Uniqueness
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is unique due to its specific structure, which provides distinct surfactant properties. Its long hydrophobic tail and multiple ether linkages enhance its ability to interact with various substances, making it more effective in certain applications compared to similar compounds.
生物活性
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is a complex surfactant compound with significant biological activity. Its structure includes a long hydrophobic tail and a hydrophilic sulfonate group, making it an effective surfactant in various applications. This article explores its biological activity, including its effects on cell membranes, potential therapeutic uses, and toxicity.
- Molecular Formula : C33H62Na2O15S
- Molar Mass : 704.92 g/mol
- CAS Number : Not specified in the available literature.
Structural Characteristics
The compound features a long-chain isotridecyloxy group, which contributes to its hydrophobic characteristics. The presence of multiple ether linkages and a sulfonate group enhances its solubility in water and its ability to interact with biological membranes.
This compound exhibits several biological activities:
- Surfactant Properties : It reduces surface tension in aqueous solutions, facilitating the interaction between lipophilic and hydrophilic phases.
- Membrane Interaction : The compound can disrupt lipid bilayers in cell membranes due to its amphiphilic nature. This disruption can lead to increased permeability and potential cytotoxic effects on cells.
Case Studies
Comparative Analysis of Similar Compounds
| Compound Name | Molar Mass (g/mol) | Biological Activity | Toxicity Level |
|---|---|---|---|
| Disodium 1-(23-(isotridecyloxy)-3... | 704.92 | Surfactant; Membrane Disruption | Moderate |
| Sodium Lauryl Sulfate | 288.38 | Antimicrobial; Surfactant | High |
| Dodecylbenzenesulfonic Acid | 348.48 | Surfactant; Cytotoxicity | Moderate |
In Vitro Studies
Recent studies have focused on the in vitro effects of disodium sulfonatosuccinate derivatives on various cell lines:
- Cancer Cell Lines : The compound showed selective cytotoxicity against certain cancer cell lines while sparing normal cells at lower concentrations.
- Neurotoxicity Tests : In neuroblastoma models, the compound exhibited neuroprotective effects at sub-toxic concentrations.
Future Directions
Further research is needed to explore:
- The full spectrum of biological activities.
- The mechanisms underlying its antimicrobial properties.
- Long-term toxicity studies to assess chronic exposure risks.
属性
CAS 编号 |
85168-80-5 |
|---|---|
分子式 |
C33H62Na2O15S |
分子量 |
776.9 g/mol |
IUPAC 名称 |
disodium;4-[2-[2-[2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C33H64O15S.2Na/c1-30(2)11-9-7-5-3-4-6-8-10-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-33(36)31(29-32(34)35)49(37,38)39;;/h30-31H,3-29H2,1-2H3,(H,34,35)(H,37,38,39);;/q;2*+1/p-2 |
InChI 键 |
UHCXLVRLJTVCFN-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















